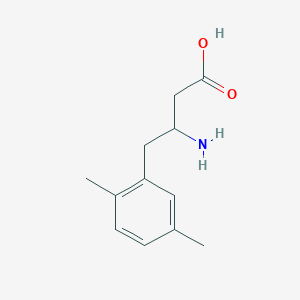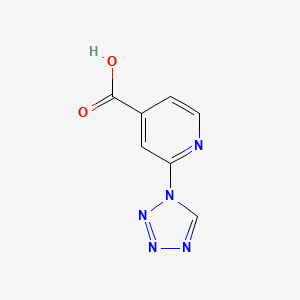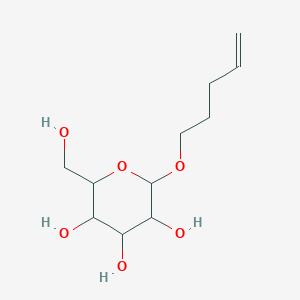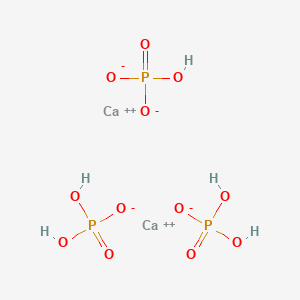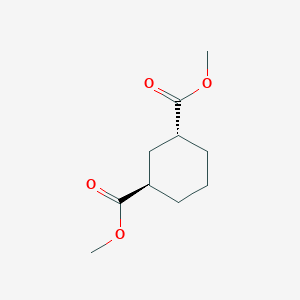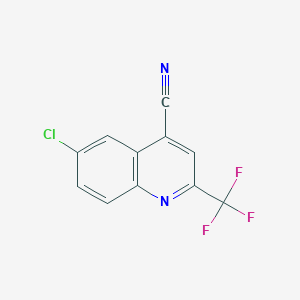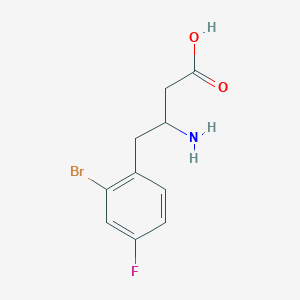
3-Amino-4-(2-bromo-4-fluorophenyl)butyric Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-4-(2-bromo-4-fluorophenyl)butyric acid is an organic compound with the molecular formula C10H11BrFNO2. This compound is of interest due to its unique structural features, which include an amino group, a bromine atom, and a fluorine atom attached to a phenyl ring. These features make it a valuable compound in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(2-bromo-4-fluorophenyl)butyric acid typically involves multi-step organic reactions. One common method includes the bromination of 4-fluorophenylbutyric acid followed by amination. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like palladium on carbon. The process may also involve protecting groups to prevent unwanted reactions at specific sites on the molecule.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-4-(2-bromo-4-fluorophenyl)butyric acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group results in the formation of 3-nitro-4-(2-bromo-4-fluorophenyl)butyric acid, while reduction of the bromine atom yields 3-amino-4-(4-fluorophenyl)butyric acid.
Wissenschaftliche Forschungsanwendungen
3-Amino-4-(2-bromo-4-fluorophenyl)butyric acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme function and cell signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, such as cancer and neurological disorders.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 3-Amino-4-(2-bromo-4-fluorophenyl)butyric acid involves its interaction with specific molecular targets within cells. The amino group can form hydrogen bonds with enzymes and receptors, affecting their activity. The bromine and fluorine atoms can participate in halogen bonding, further influencing the compound’s biological effects. These interactions can modulate various cellular pathways, leading to changes in cell behavior and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4-Fluorophenyl)-2-(trifluoromethyl)butyric acid
- 4-Amino-3-(4-fluorophenyl)butyric acid
- 2-Bromo-4-fluorobenzoic acid
Uniqueness
3-Amino-4-(2-bromo-4-fluorophenyl)butyric acid is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which imparts distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications.
Eigenschaften
Molekularformel |
C10H11BrFNO2 |
|---|---|
Molekulargewicht |
276.10 g/mol |
IUPAC-Name |
3-amino-4-(2-bromo-4-fluorophenyl)butanoic acid |
InChI |
InChI=1S/C10H11BrFNO2/c11-9-4-7(12)2-1-6(9)3-8(13)5-10(14)15/h1-2,4,8H,3,5,13H2,(H,14,15) |
InChI-Schlüssel |
POKFVWZSENXKTR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1F)Br)CC(CC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(1R,2R,4R)-2-amino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride](/img/structure/B12282432.png)
![Methyl 3-chloroimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B12282438.png)
![(2R)-2-amino-2-{3-tert-butylbicyclo[1.1.1]pentan-1-yl}acetic acid](/img/structure/B12282443.png)
